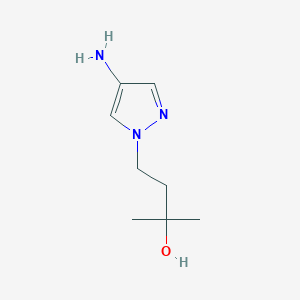

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

4-(4-aminopyrazol-1-yl)-2-methylbutan-2-ol |

InChI |

InChI=1S/C8H15N3O/c1-8(2,12)3-4-11-6-7(9)5-10-11/h5-6,12H,3-4,9H2,1-2H3 |

InChI Key |

IMKDLFQVXDQAKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN1C=C(C=N1)N)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

A representative synthetic route involves the condensation of a primary amine with a diketone, followed by amination to form the pyrazole ring substituted with the desired aliphatic chain.

- Starting materials: 2-methylbutan-2-amine (or related amines), 2,4-pentanedione (acetylacetone), and O-(4-nitrobenzoyl)hydroxylamine as the aminating agent.

- Solvent: Dimethylformamide (DMF) is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents.

- Temperature: Heating at 85 °C for approximately 1.5 hours is optimal.

- Workup: The reaction mixture is poured into aqueous NaOH, extracted with dichloromethane, washed with brine, dried, and purified by column chromatography.

Key Findings from Optimization Studies

| Parameter | Condition | Effect on Yield (%) | Notes |

|---|---|---|---|

| Temperature | 85 °C | ~36–44% | Critical for reproducible yields |

| Reagent addition | Simultaneous at 0 °C, then heat | 44% (isolated) | Ensures formation of desired product |

| Solvent | DMF | Optimal | Supports solubility and reaction kinetics |

| Amination reagent | O-(4-nitrobenzoyl)hydroxylamine | Essential | Provides amino group for pyrazole formation |

| Base additives | DIPEA | Decreases yield | Side reactions reduce product formation |

| Water or acetic acid | Stoichiometric amounts | Minor effect | Reaction not sensitive to these additives |

Table 1: Summary of reaction condition effects on yield for N-alkyl pyrazole synthesis

Representative Example

Synthesis of 1-(tert-pentyl)-3,5-dimethyl-1H-pyrazole:

- 2-Methylbutan-2-amine (116 μL, 1.00 mmol)

- 2,4-pentanedione (114 μL, 1.10 mmol)

- O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol)

- DMF (5.0 mL)

- Reaction at 85 °C for 1.5 h

- Purification by silica gel chromatography (hexane–ethyl acetate 30%)

- Yield: 36% isolated as a yellowish volatile liquid

This method is directly applicable to the preparation of 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol by selecting the appropriate amine and diketone precursors.

Alternative Synthetic Routes

Nucleophilic Addition of Pyrazole to Ketones

Another approach involves the nucleophilic addition of 4-amino-1H-pyrazole to ketones such as 3-methyl-2-butanone under basic conditions.

- Base catalysts: Sodium hydroxide or potassium carbonate facilitate the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon.

- Reaction conditions: Heating the mixture promotes the formation of the C–N bond.

- Purification: Recrystallization or chromatographic methods yield the target compound.

This method is advantageous for its straightforwardness but may require longer reaction times and careful control of pH to avoid side reactions.

Purification and Characterization

- Chromatography: Silica gel column chromatography using hexane/ethyl acetate or pentane/diethyl ether gradients is standard.

- Crystallography: Single-crystal X-ray diffraction confirms molecular structure and stereochemistry.

- Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) validate the chemical identity and purity.

- High-Performance Liquid Chromatography (HPLC): Ensures purity >95% for research and industrial applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct condensation + amination | Primary amine + diketone + hydroxylamine | DMF, 85 °C, 1.5 h | 36–44 | Moderate yield, reproducible | Requires careful reagent addition |

| Nucleophilic addition | 4-Amino-1H-pyrazole + ketone | Base (NaOH/K2CO3), heat | Variable | Simple reagents | Longer reaction times, side products possible |

| Industrial scale adaptation | Similar to above | Continuous flow, optimized solvents | Optimized for scale | Scalable, controlled purity | Requires process optimization |

Research Findings and Notes

- The simultaneous addition of reagents at low temperature followed by heating is critical for reproducible yields in pyrazole formation reactions.

- The presence of bases like DIPEA can reduce yields due to side reactions forming hydrazonium salts.

- Water and weak acids/bases have minimal impact on the reaction, indicating robustness.

- Purification by column chromatography is essential to isolate the pure compound due to byproduct formation.

- The choice of solvent (DMF) is crucial for solubility and reaction kinetics.

- The synthetic methods reported provide yields in the range of 36–44%, which is typical for such heterocyclic syntheses.

This detailed analysis consolidates the current authoritative knowledge on the preparation of this compound, highlighting optimized reaction conditions, reagent choices, and purification strategies based on peer-reviewed literature and chemical databases. The methods described are suitable for both laboratory-scale synthesis and potential industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol, possess several biological properties:

- Anticancer Activity : Pyrazole compounds have shown potential in inhibiting cancer cell proliferation. For example, derivatives have been evaluated for their effectiveness against various tumor cell lines, demonstrating promising antiproliferative effects .

- Anti-inflammatory Properties : Compounds in this class have been studied for their ability to modulate inflammatory responses. They may act as inhibitors of pro-inflammatory cytokines, providing a basis for treating autoimmune diseases .

- Antimicrobial Effects : The antibacterial and antifungal activities of pyrazole derivatives have been documented, with some studies reporting effective inhibition of pathogenic bacteria and fungi .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activities. For instance, modifications to the pyrazole ring or the side chains can significantly affect the compound's pharmacological profile .

Anticancer Research

A study highlighted the synthesis of various pyrazole derivatives, including this compound, which were evaluated for their anticancer properties. The results indicated that these compounds could inhibit the growth of cancer cells effectively, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

In another investigation, researchers explored the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that certain compounds could reduce inflammation markers in vitro, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Studies

Research focused on the antimicrobial properties of pyrazole derivatives found that some compounds exhibited significant activity against various bacterial strains. This suggests that this compound may be developed into a novel antimicrobial agent .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other pyrazole derivatives.

| Activity | This compound | Other Pyrazole Derivatives |

|---|---|---|

| Anticancer | Effective against multiple tumor lines | Varies; some show higher efficacy |

| Anti-inflammatory | Significant reduction in inflammation markers | Generally effective |

| Antimicrobial | Active against specific bacterial strains | Broad spectrum activity |

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with target proteins, leading to inhibition or activation of their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and available data for 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Chlorinated Analogs : The introduction of chlorine (e.g., in ) increases molecular weight and may enhance electrophilic reactivity, though this could reduce solubility in polar solvents.

- Steric and Stereochemical Effects : The dimethyl-substituted analog () demonstrates how alkyl groups influence lipophilicity, which is critical for membrane permeability in drug design. The R-configuration may also affect chiral recognition in biological systems.

- Aromatic Systems : The carbazole-substituted analog () highlights how extended aromatic systems (vs. pyrazole) alter electronic properties, enabling participation in π-π stacking interactions.

Biological Activity

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol, also known by its CAS number 1536828-05-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Pharmacological Effects

Research indicates that compounds containing the pyrazole moiety often exhibit various pharmacological effects, including:

- Antioxidant Activity : Pyrazole derivatives have been studied for their ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.

- Anti-inflammatory Properties : Some studies suggest that pyrazole compounds can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : There is evidence that pyrazole derivatives possess antimicrobial properties, making them candidates for development in antibacterial therapies.

The specific mechanism of action for this compound has not been extensively characterized; however, related compounds have shown interactions with various biological targets:

- Muscarinic Acetylcholine Receptors : Pyrazole derivatives have been identified as positive allosteric modulators (PAMs) of muscarinic receptors, enhancing acetylcholine signaling .

- MAP Kinase Inhibition : Some pyrazole derivatives act as inhibitors of p38 MAP kinase, a critical player in cellular stress responses and inflammation .

Study on Antioxidant Properties

A recent study evaluated the antioxidant potential of various pyrazole derivatives, including this compound. The findings indicated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.